molecular formula C9H10N2S B8479009 7-Methylimidazo[1,2-a]pyridin-2-ylmethanethiol

7-Methylimidazo[1,2-a]pyridin-2-ylmethanethiol

Cat. No. B8479009
M. Wt: 178.26 g/mol
InChI Key: WISVAXLVEHXJRJ-UHFFFAOYSA-N
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Patent
US05047411

Procedure details

A mixture of S-(7-methylimidazo[1,2-a]pyridin-2-ylmethyl)isothiourea hydrochloride (7.7 g) and sodium hydroxide (1.2 g) in water (54 ml) was refluxed for 2 hours and the reaction mixture was extracted with ethyl acetate. The extract was washed with water, and dried over magnesium sulfate. The solvent was evaporated in vacuo to give 7-methylimidazo[1,2-a]pyridin-2-ylmethanethiol (4.2 g).
Name
S-(7-methylimidazo[1,2-a]pyridin-2-ylmethyl)isothiourea hydrochloride
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][N:6]2[CH:9]=[C:10]([CH2:12][S:13]C(=N)N)[N:11]=[C:5]2[CH:4]=1.[OH-].[Na+]>O>[CH3:2][C:3]1[CH:8]=[CH:7][N:6]2[CH:9]=[C:10]([CH2:12][SH:13])[N:11]=[C:5]2[CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
S-(7-methylimidazo[1,2-a]pyridin-2-ylmethyl)isothiourea hydrochloride
Quantity
7.7 g
Type
reactant
Smiles
Cl.CC1=CC=2N(C=C1)C=C(N2)CSC(N)=N
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
54 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2N(C=C1)C=C(N2)CS
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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